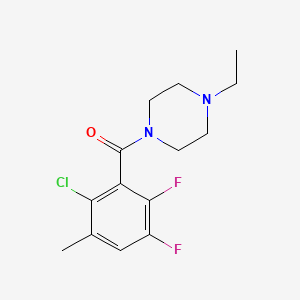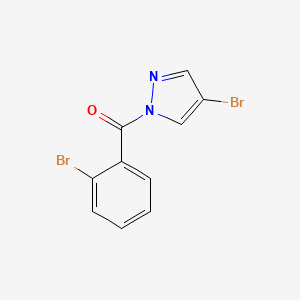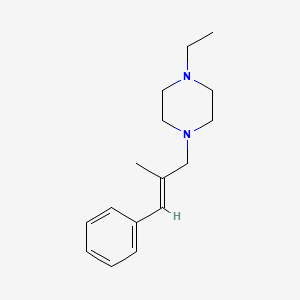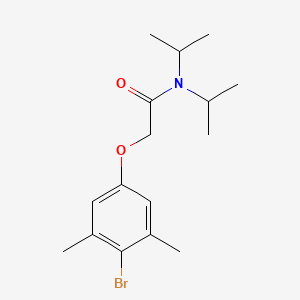![molecular formula C18H23NO3 B5712349 3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline](/img/structure/B5712349.png)
3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and a substituted aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethoxyaniline with 4-methoxy-2,5-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyaniline: Similar structure but lacks the additional methoxy and dimethyl groups.
4-Aminopyrocatechol dimethyl ether: Another related compound with different substitution patterns.
Uniqueness
3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
IUPAC Name |
3,5-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-7-18(22-5)13(2)6-14(12)11-19-15-8-16(20-3)10-17(9-15)21-4/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYDZHLGWTWGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(2-phenylethyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5712278.png)

![N-[(2-METHOXYPHENYL)METHYL]-2-PHENYLMETHANESULFONYLACETAMIDE](/img/structure/B5712291.png)
![3-Benzo[f]quinolin-3-ylaniline](/img/structure/B5712313.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)



![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B5712366.png)

